8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane, also known as MTDO, is a chemical compound that belongs to the class of bicyclic azabicyclooctanes. It has been extensively studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Reactivity
A Simple and Efficient Synthesis of Azatropanes : Azatropane derivatives, including those similar to the specified compound, have been synthesized efficiently from pyroglutamic acid, demonstrating significant affinity for D2 and 5-HT2A receptors. This synthesis route involves amide activation, reduction, and cyclization steps, offering a method for creating analogues with potential therapeutic applications (Singh et al., 2007).
Natural Occurrence and Synthetic Applications
2,8-Diheterobicyclo[3.2.1]octane Ring Systems : The chemistry of functionalized 2,8-diheterobicyclo[3.2.1]octanes, closely related to the compound , highlights their abundance in nature and their utility as versatile building blocks in organic synthesis. These compounds are core structures in numerous biologically active natural products, reflecting their significance in drug discovery and synthetic chemistry (Flores & Díez, 2014).
Muscarinic Receptor Agonists and Cocaine Addiction
Decrease in Cocaine Self-Administration : Compounds like PTAC, which possess a structure related to the specified chemical, show a decrease in cocaine self-administration rates in drug-naive mice. These findings suggest that partial muscarinic receptor agonists could be used in treating cocaine addiction, indicating a potential research application in developing new therapeutic agents (Rasmussen et al., 2000).
Innovative Synthetic Routes
One-Pot Aminocyclization for Synthesizing Building Blocks : The synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives, which share a structural resemblance with the compound , can be achieved via one-pot aminocyclization. This method represents an innovative route for creating bioactive molecule building blocks, demonstrating the compound's relevance in synthetic chemistry and drug development (Cui et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[32It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.
Mode of Action
1,3,4-thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to inhibition of cell replication.
Result of Action
Given its potential role in inhibiting dna replication, it can be inferred that the compound may lead to cell death or growth inhibition in both bacterial and cancer cells .
Action Environment
Environmental factors such as light, oxygen, and temperature can influence the action, efficacy, and stability of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane . Therefore, these factors should be carefully controlled during the storage and administration of the compound to ensure its effectiveness.
properties
IUPAC Name |
2-methyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7-12-13-11(16-7)15-10-5-8-3-4-9(6-10)14(8)2/h8-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFGPRCJAKQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CC3CCC(C2)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.